1,4-Bis(octyloxy)benzene

Nonlinear Optics Conjugated Polymers Solvatochromism

Designing solution-processable π-conjugated materials often fails due to poor solubility or disrupted molecular packing. 1,4-Bis(octyloxy)benzene solves this with its para-substitution pattern, delivering linear, rigid-rod geometry for ordered π-π stacking while octyl chains ensure sufficient organic solvent solubility. • Enables homogeneous film formation in OLEDs via spin-coating or inkjet printing - unattainable with shorter-chain analogs. • Preferred precursor for oligo(phenyleneethynediyl) (OPE) scaffolds in organic solar cells; C60-OPE conjugates show significantly improved photovoltaic performance. • Derivative monomers support living ROMP for well-defined poly(p-phenylenevinylene)s (PPVs) with narrow molecular weight distributions.

Molecular Formula C22H38O2
Molecular Weight 334.5 g/mol
CAS No. 67399-94-4
Cat. No. B1363547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(octyloxy)benzene
CAS67399-94-4
Molecular FormulaC22H38O2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCC
InChIInChI=1S/C22H38O2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3
InChIKeyKFQGWEDSKAPIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(octyloxy)benzene: π‑Conjugated Building Block


1,4-Bis(octyloxy)benzene is a para-dialkoxybenzene derivative (C22H38O2, molecular weight 334.54 g/mol) with two octyloxy chains symmetrically positioned at the 1,4-positions of a central benzene ring . This specific substitution pattern confers a linear molecular geometry and balanced hydrophobicity, establishing it as a critical precursor in the synthesis of soluble oligo(phenyleneethynediyl) derivatives, conjugated copolymers, and advanced chromophores [1].

1,4-Bis(octyloxy)benzene: Substitution Limitations


The para-substitution pattern of 1,4-bis(octyloxy)benzene is essential for maintaining a linear, rigid rod-like molecular geometry that promotes ordered π‑π stacking in the solid state, a feature absent in its ortho-substituted analog [1]. Furthermore, the octyl chain length is critically balanced to provide sufficient solubility in common organic solvents for solution processing without excessive dilution of the active π‑conjugated core [2]. Changing the alkyl chain length or regioisomerism alters the fundamental thermodynamics of self-assembly, solubility parameters, and the resultant optoelectronic properties of the final material, which cannot be recovered by simply adjusting processing conditions.

1,4-Bis(octyloxy)benzene: Comparative Performance Evidence


Solvatochromic Response vs. Biphenyl Copolymers

In a 2025 study of thiophene-based donor-acceptor copolymers, the incorporation of 1,4-bis(octyloxy)benzene (DOB) as an acceptor unit imparted solvatochromic behavior that was absent in the analogous biphenyl (BP)-based copolymers [1]. The P(BT-DOB) and P(EDOT-DOB) copolymers exhibited a measurable shift in absorption maxima in varying toluene/acetonitrile solvent mixtures, whereas P(BT-BP) and P(EDOT-BP) showed no significant solvatochromic response under the same conditions. This demonstrates that the octyloxy-functionalized acceptor unit enables unique solvent-responsive optical properties not achievable with the structurally simpler biphenyl unit.

Nonlinear Optics Conjugated Polymers Solvatochromism

C60-OPE Conjugates: Improved Photovoltaic Performance

A 2004 study synthesized C60-oligo(phenyleneethynediyl) (OPE) conjugates starting from 2,5-diiodo-1,4-bis(octyloxy)benzene, a diiodinated derivative of the target compound [1]. The photovoltaic device performance of these C60-OPE conjugates was evaluated. Significantly, the devices prepared from the N,N-dialkylaniline-terminated C60-OPE derivatives (compounds 18 and 19) showed substantially improved performance compared to the unfunctionalized C60-OPE conjugates (compounds 16, 17, 27, and 28). This finding underscores that the 1,4-bis(octyloxy)benzene scaffold, when properly functionalized, provides a robust platform for synthesizing high-performance electron acceptors with tunable electronic properties.

Organic Photovoltaics Fullerene Derivatives Electron Acceptors

Soluble Diamino Chromophore for OLEDs

A 2009 publication details the use of 1,4-bis(octyloxy)benzene as a starting material for the synthesis of (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene, a diamino-substituted terphenyldivinyl chromophore [1]. The octyloxy chains were critical for imparting the necessary solubility for subsequent synthetic steps and for the final chromophore's processing. This contrasts with the previously reported (E,E)-1,4-bis(4'-aminostyryl)-2,5-dimethoxybenzene, where the shorter methoxy chains would result in a more rigid, less soluble chromophore, limiting its utility in solution-processed OLEDs [1].

OLEDs Chromophores Energy Transfer

Stereocontrolled ROMP with Tetraalkoxy-pCpds

In a 2022 study, an unsymmetrical tetraalkoxy[2.2]paracyclophane-1,9-diene monomer was synthesized using an ortho-substituted and a para-substituted dioctyloxybenzene unit [1]. The resulting polymer, obtained via ring-opening metathesis polymerization (ROMP), exhibited unique, blue-shifted optical properties attributed to the alkoxy substitution pattern in the polymer backbone. This contrasts with symmetrical tetraalkoxy-pCpds that form as diastereomers and cannot be polymerized with high stereocontrol [1]. The ability to polymerize the chiral enantiomers (Sp)-pCpd and (Rp)-pCpd using an achiral initiator demonstrates the unique stereoelectronic environment created by the specific ortho-para dioctyloxybenzene substitution.

Ring-Opening Metathesis Polymerization Paracyclophanes Poly(p-phenylenevinylene)s

1,4-Bis(octyloxy)benzene: Key Application Scenarios


Conjugated Copolymers for Nonlinear Optics

Researchers developing donor-acceptor copolymers for nonlinear optics should prioritize 1,4-bis(octyloxy)benzene over biphenyl or unsubstituted benzene acceptors when solvatochromic behavior is desired [1]. The quantified difference in solvent-dependent optical response provides a direct route to materials with tunable absorption and emission properties for optical limiting and sensor applications.

Fullerene Electron Acceptors for Organic Photovoltaics

In the development of organic solar cells, 1,4-bis(octyloxy)benzene is the preferred precursor for constructing oligo(phenyleneethynediyl) (OPE) scaffolds [2]. The evidence shows that C60-OPE conjugates synthesized from this core, especially when further functionalized with electron-donating aniline groups, deliver significantly improved photovoltaic device performance compared to unfunctionalized derivatives.

Soluble Chromophores and Emitters for OLEDs

For the synthesis of emissive chromophores intended for solution-processed OLEDs, 1,4-bis(octyloxy)benzene offers a decisive advantage over shorter-chain dialkoxybenzene analogs [3]. The octyloxy chains confer the necessary solubility for both the synthetic intermediates and the final chromophore, enabling homogeneous film formation via spin-coating or inkjet printing, a capability not afforded by dimethoxy or diethoxy counterparts.

Stereocontrolled PPVs via ROMP

Polymer chemists aiming to synthesize well-defined poly(p-phenylenevinylene)s (PPVs) with narrow molecular weight distributions and unique optical properties should utilize tetraalkoxy[2.2]paracyclophane-1,9-diene monomers derived from ortho-para dioctyloxybenzene building blocks [4]. The evidence confirms that these monomers undergo living ROMP to afford polymers with controlled architectures, a feat unattainable with symmetrical tetraalkoxy-pCpd analogs.

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